molecular formula C20H17P B14011367 Diphenyl(2-phenylethenyl)phosphane

Diphenyl(2-phenylethenyl)phosphane

Cat. No.: B14011367
M. Wt: 288.3 g/mol
InChI Key: UMFWLUTUYFDZNQ-UHFFFAOYSA-N
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Description

Diphenyl(2-phenylethenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 2-phenylethenyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(2-phenylethenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired phosphane compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-phenylethenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.

    Substitution: The phenyl and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures and purity .

Scientific Research Applications

Diphenyl(2-phenylethenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl(2-phenylethenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active sites of enzymes and modulating their activity. The specific pathways involved depend on the nature of the target and the functional groups present on the phosphane molecule .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Similar in structure but lacks the 2-phenylethenyl group.

    Triphenylphosphine: Contains three phenyl groups bonded to phosphorus. It is widely used in organic synthesis and catalysis.

    Diphenyl(2-thienyl)phosphine: Contains a thienyl group instead of the phenylethenyl group.

Uniqueness

Diphenyl(2-phenylethenyl)phosphane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H17P

Molecular Weight

288.3 g/mol

IUPAC Name

diphenyl(2-phenylethenyl)phosphane

InChI

InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

UMFWLUTUYFDZNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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